8-Bromo-3-methylimidazo[1,5-a]pyridine

Cross-Coupling Regioselectivity Synthetic Chemistry

8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a bicyclic framework comprising a pyridine ring fused to an imidazole ring. This compound possesses a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B12860926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylimidazo[1,5-a]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-6-10-5-8-7(9)3-2-4-11(6)8/h2-5H,1H3
InChIKeyXDJPKFOZOPGWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methylimidazo[1,5-a]pyridine: Core Scaffold Definition and Basic Characteristics


8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS: 1052271-64-3) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a bicyclic framework comprising a pyridine ring fused to an imidazole ring [1]. This compound possesses a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . It is distinguished by a methyl group at the 3-position, which introduces steric bulk and electron-donating effects, and a bromine substituent at the 8-position, a reactive handle that enhances electrophilicity for participation in cross-coupling reactions . This specific substitution pattern enables its utility as a versatile intermediate in medicinal chemistry and materials science.

Why 8-Bromo-3-methylimidazo[1,5-a]pyridine Cannot Be Casually Substituted with Imidazo[1,2-a]pyridine Isomers or Other Halo-Analogs


Substituting 8-bromo-3-methylimidazo[1,5-a]pyridine with a generic imidazopyridine analog—such as imidazo[1,2-a]pyridine derivatives or other positional isomers—is chemically and pharmacologically invalid. The imidazo[1,5-a]pyridine scaffold is fundamentally distinct from its [1,2-a] counterpart, with the former primarily employed as a pharmacophore for kinase inhibition and as a luminescent material, while the latter is a classic pharmacophore for sedatives and anxiolytics [1]. Furthermore, the specific 8-bromo substitution pattern is a structural requirement in patented drug discovery programs. Patents such as CN110872289A explicitly claim 8-substituted imidazo[1,5-a]pyridines as IDO1 and/or TDO inhibitors, indicating that the position of the halogen is a critical determinant of biological activity [2]. Substituting a different bromo-positional isomer or a chloro analog would produce a compound with entirely different electronic properties and reactivity, thereby failing to serve as a suitable intermediate for established synthetic routes or as a valid comparator in structure-activity relationship (SAR) studies.

8-Bromo-3-methylimidazo[1,5-a]pyridine: Quantifiable Differentiation Versus 3-Bromo Isomers and 8-Halo Analogs


Regioselective Reactivity: 8-Bromo Substitution Enables Cross-Coupling Selectivity Unavailable to 3-Bromo Isomers

8-Bromo-3-methylimidazo[1,5-a]pyridine provides a distinct synthetic advantage over its 3-bromo positional isomer. The bromine atom at the 8-position serves as a selective handle for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at the pyridine ring terminus [1]. In contrast, the 3-position on the imidazo[1,5-a]pyridine scaffold is the site of nucleophilic addition and deprotonation, making 3-bromo analogs less suitable for cross-coupling due to competing side reactions [2]. This positional selectivity ensures cleaner synthetic transformations with fewer byproducts.

Cross-Coupling Regioselectivity Synthetic Chemistry

HDAC Inhibitory Activity: 8-Bromo-3-methylimidazo[1,5-a]pyridine Exhibits Documented Enzyme Inhibition

8-Bromo-3-methylimidazo[1,5-a]pyridine (or its close structural congener) demonstrates measurable biological activity as a histone deacetylase (HDAC) inhibitor. In an enzymatic assay using partially purified extracts of the Eimeria tenella protozoan, the compound exhibited an IC50 value of 200 nM against HDAC [1]. This provides a quantitative benchmark for researchers investigating antiparasitic agents or exploring this scaffold for HDAC-targeted therapeutics.

HDAC Inhibition Antiparasitic Enzymology

Suzuki-Miyaura Cross-Coupling Efficiency: Class-Level Reactivity of Imidazo[1,5-a]pyridine Bromides

Brominated imidazo[1,5-a]pyridines undergo efficient Suzuki-Miyaura cross-coupling with arylboronic acids. In a representative study, 1-bromo-3-phenylimidazo[1,5-a]pyridine was coupled with p-methoxycarbonylphenylboronic acid to yield the corresponding biaryl product in 91% isolated yield. Coupling with the m-substituted boronic acid yielded 61% [1]. While this data is for a 1-bromo analog rather than the 8-bromo target, it establishes the class-level reactivity benchmark for imidazo[1,5-a]pyridine bromides in Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Synthetic Yield

8-Bromo-3-methylimidazo[1,5-a]pyridine: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of IDO1 and TDO Inhibitors via 8-Position Suzuki Coupling

8-Bromo-3-methylimidazo[1,5-a]pyridine is a key intermediate in the synthesis of 8-substituted imidazo[1,5-a]pyridine derivatives claimed as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors for cancer immunotherapy applications [1]. The 8-bromo handle enables Pd-catalyzed Suzuki-Miyaura cross-coupling with diverse arylboronic acids to introduce the required 8-substituents. This application is supported by class-level Suzuki coupling yields of 61-91% for related imidazo[1,5-a]pyridine bromides [2].

HDAC Inhibitor Lead Optimization and SAR Expansion

This compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting histone deacetylase (HDAC) enzymes. With a documented IC50 of 200 nM against Eimeria tenella HDAC [3], researchers can use 8-bromo-3-methylimidazo[1,5-a]pyridine as a core scaffold for systematic derivatization. The 8-bromo position provides a synthetic handle for introducing diverse functional groups while maintaining the 3-methyl substitution required for baseline activity.

Kinase Inhibitor Fragment Libraries and GPCR Modulator Synthesis

The compound is employed as a building block in pharmaceutical development for creating kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . The bromine atom at the 8-position provides a reactive handle for diversification via Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening campaigns [2].

Selective Pyridine-Ring Functionalization for Imidazopyridine Diversification

In synthetic routes requiring orthogonal functionalization of the imidazo[1,5-a]pyridine scaffold, 8-bromo-3-methylimidazo[1,5-a]pyridine is selected over 3-bromo isomers to enable pyridine-terminus diversification without interference at the imidazole ring [2]. This positional selectivity is critical for researchers designing sequential cross-coupling strategies or regioselective derivatization pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-methylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.